4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide
Overview
Description
Scientific Research Applications
COX-2 Inhibition for Pain Management and Anti-Inflammatory Effects : A derivative of benzenesulfonamide, specifically 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, has been identified as a potent and selective COX-2 inhibitor. It has been studied for its potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Synthesis and Characterization of Platinum Complexes : Research involving 4-fluorobenzenesulfonamide has led to the synthesis of new platinum(II) dithiocarbimato complexes. These complexes have potential applications in areas like catalysis and materials science (Amim et al., 2008).
Enantioselective Fluorination in Organic Synthesis : N-fluorobenzenesulfonamide derivatives have been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This method is significant for synthesizing compounds with potential pharmaceutical applications (Wang et al., 2014).
Studies in Biochemistry : The binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases has been studied using nuclear magnetic resonance spectroscopy. This research is vital for understanding enzyme-inhibitor interactions, which is crucial in drug development (Dugad & Gerig, 1988).
Development of Photosensitizers for Cancer Treatment : Studies on benzenesulfonamide derivatives have led to the synthesis of new zinc phthalocyanine compounds. These compounds have shown potential as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Molecular Structure and Spectroscopy : Investigations have been conducted on the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, providing valuable data for understanding the effects of halogen substituents on these compounds (Karabacak et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSARYTNNCHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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